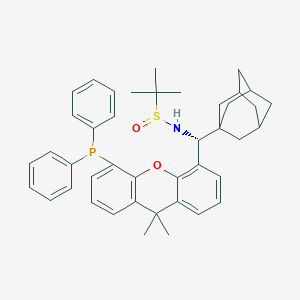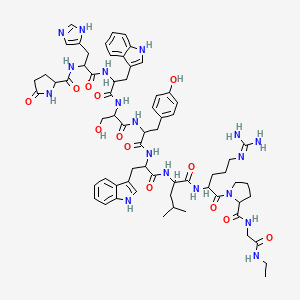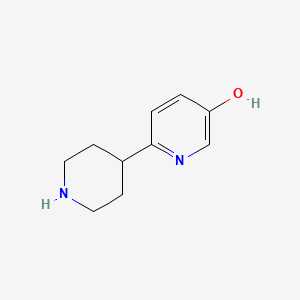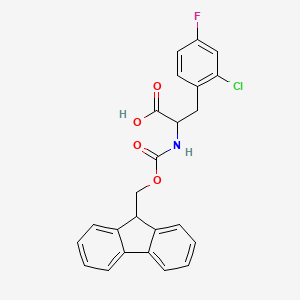
Fmoc-D-2-Chloro-4-fluorophe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is commonly used in peptide synthesis due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Fmoc-D-2-Chloro-4-fluorophe can be synthesized by reacting 9-fluorenylmethanol with phosgene to produce fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This intermediate is then reacted with D-2-chloro-4-fluorophenylalanine under basic conditions to yield the final product .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process typically includes the protection of amino groups with Fmoc-Cl, followed by coupling reactions with the desired amino acid derivatives .
化学反応の分析
Types of Reactions
Fmoc-D-2-Chloro-4-fluorophe undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative.
科学的研究の応用
Chemistry
Fmoc-D-2-Chloro-4-fluorophe is widely used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The incorporation of fluorinated amino acids into proteins can provide insights into their structure and function .
Medicine
The presence of fluorine can improve the pharmacokinetic properties of peptides, making them more resistant to metabolic degradation .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the synthesis of advanced materials with specific functionalities .
作用機序
The mechanism of action of Fmoc-D-2-Chloro-4-fluorophe involves its incorporation into peptides and proteins. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino group, allowing for selective reactions at other sites. The chloro and fluoro substituents on the aromatic ring can participate in various chemical interactions, influencing the overall properties of the peptide or protein .
類似化合物との比較
Similar Compounds
Fmoc-D-4-Chlorophe: This compound is similar to Fmoc-D-2-Chloro-4-fluorophe but lacks the fluorine atom.
Fmoc-D-4-Fluorophe: This compound contains a fluorine atom but lacks the chlorine atom.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This combination of substituents can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.
特性
分子式 |
C24H19ClFNO4 |
|---|---|
分子量 |
439.9 g/mol |
IUPAC名 |
3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29) |
InChIキー |
SPOFFSUHDCOUGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)


![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12301651.png)

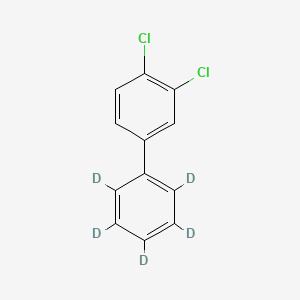
![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)
